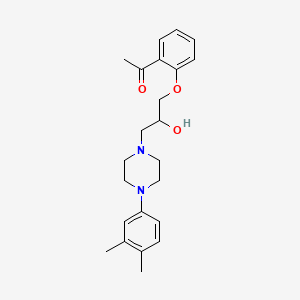
2-Propanol, 1-(2-acetylphenoxy)-3-(4-(3,4-dimethylphenyl)piperazinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propanol, 1-(2-acetylphenoxy)-3-(4-(3,4-dimethylphenyl)piperazinyl)- is a complex organic compound that belongs to the class of phenoxypropanol derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(2-acetylphenoxy)-3-(4-(3,4-dimethylphenyl)piperazinyl)- typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where a suitable phenol derivative reacts with an epoxide or halohydrin in the presence of a base to form the phenoxypropanol backbone. The piperazine ring can be introduced through a subsequent reaction with a suitable piperazine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts, solvents, and temperature control play crucial roles in the efficiency of the industrial process. The final product is often purified using techniques such as recrystallization, chromatography, or distillation.
化学反应分析
Types of Reactions
2-Propanol, 1-(2-acetylphenoxy)-3-(4-(3,4-dimethylphenyl)piperazinyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to an alcohol under suitable conditions.
Substitution: The phenoxy and piperazine groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the acetyl group may produce an alcohol.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Propanol, 1-(2-acetylphenoxy)-3-(4-(3,4-dimethylphenyl)piperazinyl)- involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The acetylphenoxy group may contribute to the compound’s binding affinity and specificity for certain targets.
相似化合物的比较
Similar Compounds
- 2-Propanol, 1-(2-hydroxyphenoxy)-3-(4-(3,4-dimethylphenyl)piperazinyl)-
- 2-Propanol, 1-(2-methoxyphenoxy)-3-(4-(3,4-dimethylphenyl)piperazinyl)-
- 2-Propanol, 1-(2-chlorophenoxy)-3-(4-(3,4-dimethylphenyl)piperazinyl)-
Uniqueness
The unique combination of the acetylphenoxy group and the piperazine ring in 2-Propanol, 1-(2-acetylphenoxy)-3-(4-(3,4-dimethylphenyl)piperazinyl)- distinguishes it from other similar compounds
属性
CAS 编号 |
42583-20-0 |
|---|---|
分子式 |
C23H30N2O3 |
分子量 |
382.5 g/mol |
IUPAC 名称 |
1-[2-[3-[4-(3,4-dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone |
InChI |
InChI=1S/C23H30N2O3/c1-17-8-9-20(14-18(17)2)25-12-10-24(11-13-25)15-21(27)16-28-23-7-5-4-6-22(23)19(3)26/h4-9,14,21,27H,10-13,15-16H2,1-3H3 |
InChI 键 |
NZKIQIJDMKXDFV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)CC(COC3=CC=CC=C3C(=O)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


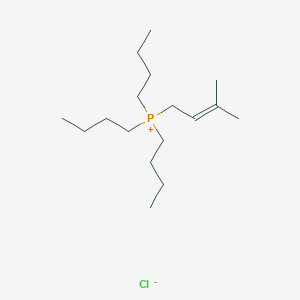
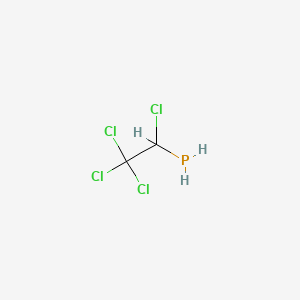
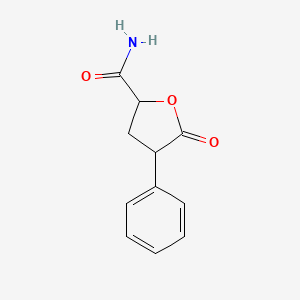

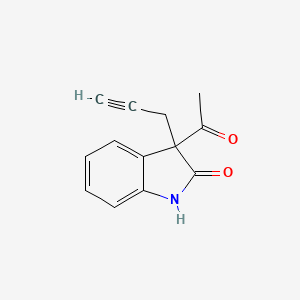
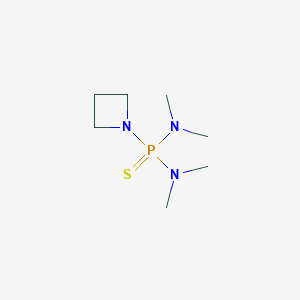

![N-[(Dimethylamino)methyl]-2-methylprop-2-enamide](/img/structure/B14656898.png)
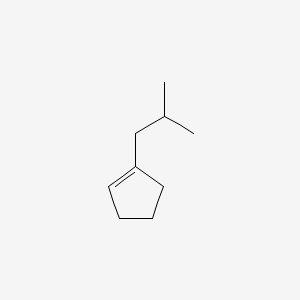
![1-(3-Cyanophenyl)-3-[[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]urea; ethanesulfonic acid](/img/structure/B14656925.png)
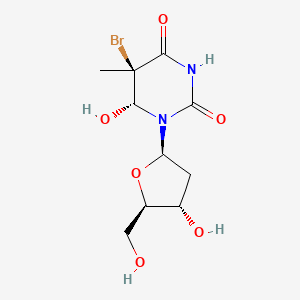
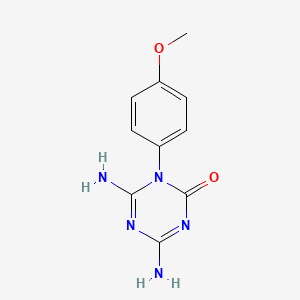
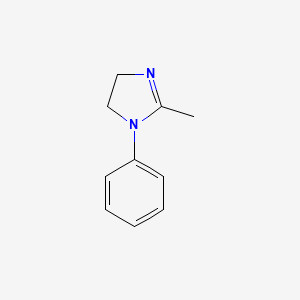
![Benzenesulfonic acid, 4-[(4-aminobenzoyl)amino]-](/img/structure/B14656955.png)
